molecular formula C17H18N5O8P B1216674 5'-Benzoylphosphoadenosine CAS No. 56164-09-1

5'-Benzoylphosphoadenosine

Cat. No. B1216674
CAS RN: 56164-09-1
M. Wt: 451.3 g/mol
InChI Key: PTJTVELTWZMHPG-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Benzoylphosphoadenosine is a molecule that has been manually annotated by a third party . It is a derivative of adenosine, a nucleoside composed of a nitrogenous base (adenine) attached to a ribose sugar and a phosphate group.


Molecular Structure Analysis

The molecular structure of 5’-Benzoylphosphoadenosine consists of a formula C17H18N5O8P . It has an average mass of 451.328 and a monoisotopic mass of 451.08930 .


Chemical Reactions Analysis

The chemical reaction involving 5’-Benzoylphosphoadenosine is described as follows: 5’-Benzoylphosphoadenosine + H2O <=> AMP + Benzoate . This reaction is catalyzed by the enzyme 3.6.1.20 .

Scientific Research Applications

Nucleotide Binding and Enzyme Activity

5'-Benzoylphosphoadenosine, in its various forms and derivatives, has been extensively studied in relation to nucleotide binding and enzyme activity. One such study involving 5'-[p-(Fluorosulfonyl)benzoyl]adenosine (FSBA) found that it inactivates the adenosine cyclic 3',5'-monophosphate dependent protein kinase by covalently modifying specific amino acid residues, which is crucial for understanding enzyme mechanisms (Bhatnagar, Hartl, Roskoski, Lessor, & Leonard, 1984).

Impact on Cell Differentiation

Research has shown that derivatives of 5'-Benzoylphosphoadenosine can significantly influence cell differentiation processes. For instance, 5'-Methylthioadenosine, a sulfur-containing nucleoside derived from 5'-Benzoylphosphoadenosine metabolism, was found to inhibit the dimethyl sulfoxide-induced differentiation of Friend erythroleukemic cells, highlighting its potential role in cellular development and cancer research (Di Fiore, Grieco, Pinto, Attadia, Porcelli, Cacciapuoti, & Cartenì-Farina, 1984).

Synthesis and Biochemical Evaluation

The synthesis and biochemical evaluation of 5'-Benzoylphosphoadenosine derivatives have been a focus of several studies. For example, research on 2'-Deoxy-lin-benzoadenosine phosphates provided insights into the potential as substrates or inhibitors in biochemical reactions, contributing to our understanding of nucleotide analogs in enzymatic processes (Lessor, Gibson, & Leonard, 1984).

Nucleotide Analogue Interaction with Enzymes

Studies have investigated how 5'-Benzoylphosphoadenosine analogs interact with enzymes, providing essential insights into enzyme-nucleotide interactions. For instance, research involving 5'-[p-(fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine at a GTP site of glutamate dehydrogenase revealed specific molecular interactions, advancing our understanding of enzyme regulation and function (Jacobson & Colman, 1984).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N5O8P/c18-14-11-15(20-7-19-14)22(8-21-11)16-13(24)12(23)10(29-16)6-28-31(26,27)30-17(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,26,27)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJTVELTWZMHPG-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Benzoylphosphoadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Benzoylphosphoadenosine
Reactant of Route 2
Reactant of Route 2
5'-Benzoylphosphoadenosine
Reactant of Route 3
5'-Benzoylphosphoadenosine
Reactant of Route 4
5'-Benzoylphosphoadenosine
Reactant of Route 5
Reactant of Route 5
5'-Benzoylphosphoadenosine
Reactant of Route 6
Reactant of Route 6
5'-Benzoylphosphoadenosine

Citations

For This Compound
7
Citations
S Nalbantoglu, M Abu-Asab, S Suy… - OMICS: A Journal of …, 2019 - liebertpub.com
… Bilirubin, carbamic acid, phosphoric acid, phthalic acid, and 5¢-benzoylphosphoadenosine were predominantly altered in our post-RT group in pathways involving the metabolisms of ni…
Number of citations: 14 www.liebertpub.com
GAB Canuto, EA Castilho‐Martins, M Tavares… - …, 2012 - Wiley Online Library
Metabolomics has become an invaluable tool to unveil biology of pathogens, with immediate application to chemotherapy. It is currently accepted that there is not one single technique …
Q Li, X Liang, N Guo, L Hu, Y Wu, X Xue, L Wu… - Biomedicine & …, 2019 - Elsevier
Bee pollen (BP) is a natural medicine from the hive with various potential health-promoting benefits, but until now there is no study to determine its protective roles in inflammatory bowel …
Number of citations: 29 www.sciencedirect.com
MR Smith, CF Woeller, K Uppal… - … of occupational and …, 2019 - ncbi.nlm.nih.gov
… 5-benzoylphosphoadenosine (m/z 944.2187, 76 s) and lastly, F. carbazole (m/z 168.0806, 66 s). n=23 (BghiP 1 μM); n=24 (vehicle and 1 nM HpCDD). …
Number of citations: 6 www.ncbi.nlm.nih.gov
BR Parry - 2009 - rucore.libraries.rutgers.edu
A large group of organisms is wellsuited to life at low temperatures (eg,< 20 C, termed psychrophiles) and is therefore able to colonize the majority of earth's biosphere. Interestingly, all …
Number of citations: 2 rucore.libraries.rutgers.edu
R PREISSNER - … 2008: Genome Informatics Series Vol. 20 …, 2008 - books.google.com
Within our everyday life we are confronted with a variety of toxic substances. A number of these compounds are already used as lead structures for the development of new drugs, but …
Number of citations: 0 books.google.com
YR Hu, Y Wang, YJ Chen, QQ Chai, HZ Dong… - Antioxidants, 2022 - mdpi.com
Pleurotus ostreatus (Jacq.) P. Kumm is cultivated worldwide, and its growth is seriously threatened by heat stress. Here, we performed a comprehensive analysis to investigate the …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.